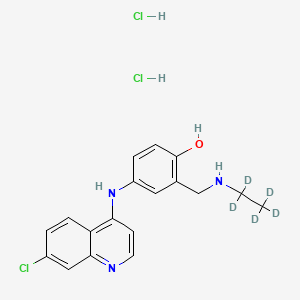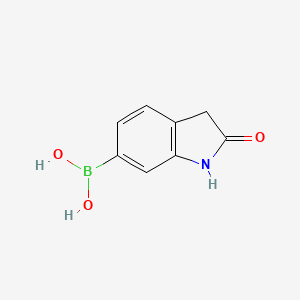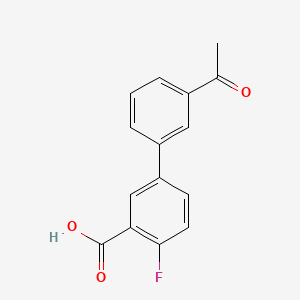
4-羟基奈必洛尔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Nebivolol is a metabolite of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is characterized by its unique chemical structure, which includes a hydroxyl group attached to the Nebivolol molecule, enhancing its pharmacological properties .
科学研究应用
4-Hydroxy Nebivolol has several applications in scientific research:
作用机制
Target of Action
4-Hydroxy Nebivolol is a major metabolite of Nebivolol , which is a highly selective beta-1 adrenergic receptor antagonist . The beta-1 adrenergic receptors are primarily located in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy Nebivolol are likely similar to those of Nebivolol. Nebivolol is known to decrease vascular resistance and increase stroke volume and cardiac output without negatively affecting left ventricular function . It also enhances nitric oxide bioavailability via the L-arginine-nitric oxide pathway , which can lead to vasodilation .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Nebivolol involves first-order absorption kinetics with pre-systemic metabolism, first-order systemic metabolism, and bicompartmental distribution This suggests that the compound is well-absorbed, undergoes significant metabolism (likely in the liver), and is distributed throughout the body
Result of Action
The molecular and cellular effects of 4-Hydroxy Nebivolol are likely to be similar to those of Nebivolol. Nebivolol has been shown to affect mitochondria by impairing ATPase activity, disrupting oxygen consumption, and even triggering premature apoptosis . These effects are likely due to the compound’s interaction with beta-1 adrenergic receptors and its influence on nitric oxide bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Nebivolol. For instance, the presence of certain substances in the environment could affect the toxicity of transformation products generated during different reaction mechanisms . Additionally, the metabolic effects of Nebivolol and its metabolites can be influenced by factors such as patient’s health status, co-administered drugs, and genetic polymorphisms in drug-metabolizing enzymes .
生化分析
Biochemical Properties
4-Hydroxy Nebivolol interacts with beta-1 adrenergic receptors, similar to its parent compound, Nebivolol . It is involved in the regulation of heart rate and blood pressure, primarily through its antagonistic action on these receptors . The interaction of 4-Hydroxy Nebivolol with these receptors is believed to be the primary mechanism through which it exerts its therapeutic effects .
Cellular Effects
4-Hydroxy Nebivolol influences cell function by modulating the activity of beta-1 adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can lead to a decrease in heart rate and blood pressure, which are critical parameters in cardiovascular health .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy Nebivolol involves its binding to beta-1 adrenergic receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately influencing the physiological functions regulated by these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Nebivolol have been observed to change over time . For instance, it has been found that the drug’s effects on blood pressure and heart rate can persist for up to 48 hours after administration . This suggests that 4-Hydroxy Nebivolol has a relatively long duration of action .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy Nebivolol have been observed to vary with dosage . For instance, in spontaneously hypertensive rats, acute administration of Nebivolol (the parent compound of 4-Hydroxy Nebivolol) has been found to lower blood pressure .
Metabolic Pathways
4-Hydroxy Nebivolol is involved in the metabolic pathway of Nebivolol, being formed through the hydroxylation of Nebivolol by the enzyme CYP2D6 . This metabolic pathway is critical for the drug’s pharmacological activity, as it leads to the formation of 4-Hydroxy Nebivolol, which is an active metabolite with therapeutic effects .
Transport and Distribution
The transport and distribution of 4-Hydroxy Nebivolol within cells and tissues are likely to be similar to those of its parent compound, Nebivolol . Nebivolol is known to be distributed throughout the body, reaching various tissues and organs
准备方法
The synthesis of 4-Hydroxy Nebivolol involves several steps, starting from the parent compound, Nebivolol. The process typically includes:
Epoxidation: The initial step involves the formation of an epoxide intermediate from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-arboxaldehyde.
Hydroxylation: This intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production: Industrial production methods often employ one-pot synthesis techniques to enhance yield and reduce purification steps.
化学反应分析
4-Hydroxy Nebivolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Major Products: The major products depend on the reaction conditions but often include various hydroxylated or dehydroxylated derivatives.
相似化合物的比较
4-Hydroxy Nebivolol is unique compared to other beta-blockers due to its dual mechanism of action:
属性
IUPAC Name |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLYRGGZJNHZRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849563 |
Source


|
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178383-76-1 |
Source


|
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B595911.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

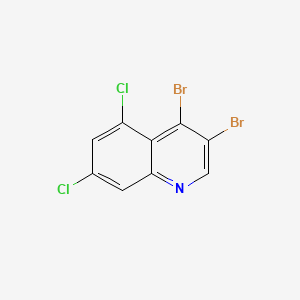
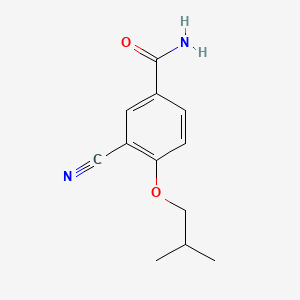
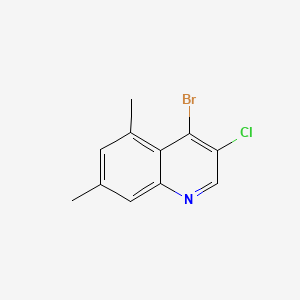
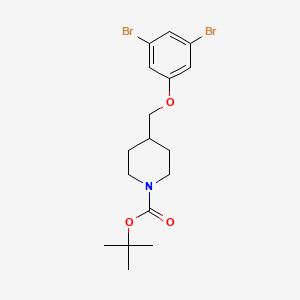
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
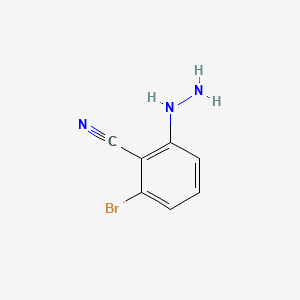

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/new.no-structure.jpg)
